Chemical properties of 2-Ethynyl-5-fluoro-4-methylpyridine in medicinal chemistry
Chemical properties of 2-Ethynyl-5-fluoro-4-methylpyridine in medicinal chemistry
An In-Depth Technical Guide to 2-Ethynyl-5-fluoro-4-methylpyridine in Medicinal Chemistry
Abstract
The strategic incorporation of unique functional groups and heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine ring, a privileged structure, is frequently modified to fine-tune the physicochemical and pharmacological properties of drug candidates. This guide provides an in-depth analysis of 2-Ethynyl-5-fluoro-4-methylpyridine, a highly functionalized building block poised for significant applications in drug discovery. We will dissect its chemical properties, explore robust synthetic routes, and illuminate its utility as a versatile intermediate, a bioorthogonal probe, and a potential covalent warhead for targeted therapies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research endeavors.
Introduction: The Strategic Value of a Multifunctional Scaffold
In the landscape of drug discovery, the selection of appropriate chemical building blocks is paramount. The 2-Ethynyl-5-fluoro-4-methylpyridine scaffold integrates three critical functionalities, each conferring distinct and advantageous properties to a potential drug molecule.
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The Pyridine Core : The pyridine scaffold is a ubiquitous feature in a vast number of approved drugs, valued for its ability to act as a hydrogen bond acceptor and engage in key π-stacking interactions with biological targets[1][2]. Its nitrogen atom can be protonated at physiological pH, influencing solubility and receptor engagement.
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The Fluorine Substituent : The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry. Its high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity (logP), pKa, and binding affinity, often leading to improved drug efficacy and pharmacokinetics[1][3].
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The Ethynyl Group : The terminal alkyne is a remarkably versatile functional group. It serves not only as a rigid linker but also as a reactive handle for a host of powerful chemical transformations, most notably "click chemistry"[4][5]. Furthermore, its electrophilic potential allows it to function as a "warhead" in the design of targeted covalent inhibitors[6][7].
This guide synthesizes the available data to provide a comprehensive technical overview of 2-Ethynyl-5-fluoro-4-methylpyridine, offering both foundational knowledge and practical insights into its application.
Physicochemical and Computed Properties
A thorough understanding of a molecule's physical and chemical properties is essential for its effective use. The key properties of 2-Ethynyl-5-fluoro-4-methylpyridine are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-ethynyl-5-fluoro-4-methylpyridine | PubChem[8] |
| CAS Number | 1372103-93-9 | PubChem[8] |
| Molecular Formula | C₈H₆FN | PubChem[8], Sigma-Aldrich |
| Molecular Weight | 135.14 g/mol | PubChem[8], Sigma-Aldrich |
| SMILES | CC1=CC(=CN=C1C#C)F | PubChem[8], Sigma-Aldrich |
| InChIKey | OPMDYOPIDONVGF-UHFFFAOYSA-N | PubChem[8], Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| XLogP3 (Computed) | 1.6 | PubChem[8] |
The electronic nature of the pyridine ring is significantly modulated by its substituents. The fluorine atom at the 5-position acts as a strong electron-withdrawing group via induction, lowering the pKa of the pyridine nitrogen compared to an unsubstituted pyridine. The methyl group at the 4-position is a weak electron-donating group, while the ethynyl group at the 2-position is electron-withdrawing. This electronic profile influences the molecule's reactivity, binding properties, and metabolic fate.
Synthesis of the Scaffold: The Power of Cross-Coupling
The most efficient and widely used method for synthesizing 2-ethynylpyridine derivatives is the Sonogashira cross-coupling reaction.[9][10][11] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11]
The synthesis of 2-Ethynyl-5-fluoro-4-methylpyridine would typically start from its corresponding 2-halo-pyridine precursor, such as 2-chloro-5-fluoro-4-methylpyridine (CAS 881891-83-4)[12] or the bromo-analogue.
Caption: General synthetic workflow for 2-Ethynyl-5-fluoro-4-methylpyridine.
Comparative Analysis of Synthetic Routes
While the Sonogashira coupling is prevalent, other palladium-catalyzed reactions can also be employed for the synthesis of ethynylpyridines.[9] The choice of method often depends on substrate scope, functional group tolerance, and availability of starting materials.
| Feature | Sonogashira Coupling | Negishi Coupling | Stille Coupling |
| Ethynyl Source | Terminal Alkyne | Alkynylzinc Halide | Alkynylstannane |
| Typical Substrates | Iodides, Bromides, Triflates | Iodides, Bromides, Chlorides | Iodides, Bromides, Triflates |
| Key Advantages | Commercially available alkynes, mild conditions.[11] | High reactivity, good for hindered substrates. | Excellent functional group tolerance. |
| Key Disadvantages | Requires copper co-catalyst (can be toxic).[4] | Moisture-sensitive organozinc reagents. | Toxic organostannane reagents and byproducts. |
Protocol 1: General Procedure for Sonogashira Coupling
This protocol describes a general method for the synthesis of 2-Ethynyl-5-fluoro-4-methylpyridine from 2-bromo-5-fluoro-4-methylpyridine.
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Reaction Setup : To an oven-dried Schlenk flask, add 2-bromo-5-fluoro-4-methylpyridine (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and copper(I) iodide (0.1 eq.).
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Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
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Solvent and Reagents : Add a degassed solvent such as triethylamine (Et₃N) or a mixture of DMF and Et₃N.
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Alkyne Addition : Add trimethylsilylacetylene (TMSA) (1.2 eq.) dropwise to the mixture at room temperature.
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Reaction : Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
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Workup : Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
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Purification (Protected Intermediate) : Purify the crude residue by column chromatography on silica gel to obtain the TMS-protected product.
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Deprotection : Dissolve the purified intermediate in a suitable solvent (e.g., methanol or THF). Add a base such as potassium carbonate (K₂CO₃) and stir at room temperature until the deprotection is complete (monitored by TLC/LC-MS).
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Final Purification : Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify by column chromatography to yield the final product, 2-Ethynyl-5-fluoro-4-methylpyridine.
Reactivity & Applications in Medicinal Chemistry
The true value of 2-Ethynyl-5-fluoro-4-methylpyridine lies in the reactivity of its terminal alkyne, which opens doors to several advanced applications.
A. A Versatile Handle for Bioorthogonal Chemistry
Bioorthogonal chemistry refers to reactions that can occur inside living systems without interfering with native biochemical processes.[4][5] The terminal alkyne is one half of the most famous "click chemistry" duo: the azide-alkyne cycloaddition.
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This highly efficient reaction rapidly and specifically joins an alkyne with an azide to form a stable 1,2,3-triazole linkage. While extremely useful for in vitro conjugation, the copper catalyst's toxicity limits its use in live cells.[4][5]
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To overcome the toxicity of copper, strained cyclooctynes can be used. The ring strain of the cyclooctyne is sufficient to promote a rapid cycloaddition with an azide without the need for a catalyst, making this reaction truly bioorthogonal and suitable for live-cell imaging and proteomics.[4][13][14]
By incorporating 2-Ethynyl-5-fluoro-4-methylpyridine into a larger molecule (e.g., a kinase inhibitor, a peptide, or a natural product), the ethynyl group serves as a chemical reporter. This allows researchers to attach probes for imaging (fluorophores), affinity purification (biotin), or to study drug distribution and target engagement in complex biological systems.
Caption: Using the scaffold as a bioorthogonal chemical reporter.
B. A Warhead for Targeted Covalent Inhibitors (TCIs)
The deliberate design of inhibitors that form a covalent bond with their target protein has seen a resurgence in drug discovery.[6][15] These Targeted Covalent Inhibitors (TCIs) can achieve high potency and prolonged duration of action.[6] The strategy involves a ligand that first binds non-covalently to the target, followed by the reaction of a mildly electrophilic "warhead" on the ligand with a nearby nucleophilic amino acid residue (commonly cysteine).[7]
Terminal alkynes, particularly when attached to an electron-deficient system like a pyridine ring, can function as Michael acceptors.[16] The electron-withdrawing nature of the pyridine activates the alkyne, making it susceptible to nucleophilic attack by a deprotonated cysteine residue within the target's active site. This forms a stable, covalent adduct, effectively and irreversibly inhibiting the protein.
Caption: Mechanism of targeted covalent inhibition via an ethynyl warhead.
The combination of the pyridine core for recognition and binding, along with the ethynyl warhead for covalent bond formation, makes 2-Ethynyl-5-fluoro-4-methylpyridine an attractive starting point for designing novel TCIs, particularly for kinases where a non-catalytic cysteine is present near the ATP-binding pocket.
Conclusion
2-Ethynyl-5-fluoro-4-methylpyridine is more than just another heterocyclic building block; it is a convergence of strategically chosen functionalities that address multiple challenges in modern drug discovery. Its robust synthesis via Sonogashira coupling makes it readily accessible. The pyridine core provides a well-validated scaffold for interacting with a multitude of biological targets. The fluorine atom offers a proven method for enhancing pharmacokinetic properties. Most importantly, the terminal ethynyl group provides a dual utility: as a versatile handle for bioorthogonal labeling and as a latent electrophile for the design of next-generation targeted covalent inhibitors. As researchers continue to seek more sophisticated tools to probe biology and design more effective medicines, the utility of multifunctional scaffolds like 2-Ethynyl-5-fluoro-4-methylpyridine is set to grow.
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